molecular formula C11H10N2O2 B14628217 2H-Pyrrol-2-one, 1,5-dihydro-4-(hydroxymethyl)-5-imino-1-phenyl- CAS No. 55876-76-1

2H-Pyrrol-2-one, 1,5-dihydro-4-(hydroxymethyl)-5-imino-1-phenyl-

Katalognummer: B14628217
CAS-Nummer: 55876-76-1
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: HNOBOJLEZMMGRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Pyrrol-2-one, 1,5-dihydro-4-(hydroxymethyl)-5-imino-1-phenyl- is a heterocyclic compound with a unique structure that includes a pyrrolidone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrol-2-one, 1,5-dihydro-4-(hydroxymethyl)-5-imino-1-phenyl- can be achieved through various synthetic routes. One common method involves the reaction of appropriate precursors under controlled conditions to form the desired pyrrolidone ring. The reaction typically requires specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency. The industrial process also focuses on minimizing waste and ensuring environmental safety .

Analyse Chemischer Reaktionen

Types of Reactions

2H-Pyrrol-2-one, 1,5-dihydro-4-(hydroxymethyl)-5-imino-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the pyrrolidone ring .

Wissenschaftliche Forschungsanwendungen

2H-Pyrrol-2-one, 1,5-dihydro-4-(hydroxymethyl)-5-imino-1-phenyl- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2H-Pyrrol-2-one, 1,5-dihydro-4-(hydroxymethyl)-5-imino-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2H-Pyrrol-2-one, 1,5-dihydro-4-(hydroxymethyl)-5-imino-1-phenyl- is unique due to its specific functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

55876-76-1

Molekularformel

C11H10N2O2

Molekulargewicht

202.21 g/mol

IUPAC-Name

4-(hydroxymethyl)-5-imino-1-phenylpyrrol-2-one

InChI

InChI=1S/C11H10N2O2/c12-11-8(7-14)6-10(15)13(11)9-4-2-1-3-5-9/h1-6,12,14H,7H2

InChI-Schlüssel

HNOBOJLEZMMGRG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C(=O)C=C(C2=N)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.